molecular formula C6H4ClN3O B14324431 6-Chloro-4-methyl-3-oxo-3,4-dihydropyrazine-2-carbonitrile CAS No. 106718-85-8

6-Chloro-4-methyl-3-oxo-3,4-dihydropyrazine-2-carbonitrile

Cat. No.: B14324431
CAS No.: 106718-85-8
M. Wt: 169.57 g/mol
InChI Key: DQIDOHQLERSKPV-UHFFFAOYSA-N
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Description

6-Chloro-4-methyl-3-oxo-3,4-dihydropyrazine-2-carbonitrile is a heterocyclic organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and a nitrile group attached to a pyrazine ring. Its molecular formula is C6H4ClN3O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methyl-3-oxo-3,4-dihydropyrazine-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 2-chloro-3-oxobutanenitrile with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol, under reflux conditions, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methyl-3-oxo-3,4-dihydropyrazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Amino derivatives with the nitrile group reduced to an amine.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-4-methyl-3-oxo-3,4-dihydropyrazine-2-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Chloro-4-methyl-3-oxo-3,4-dihydropyrazine-2-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or interacting with key amino acid residues. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbonitrile: Another heterocyclic compound with a similar chloro and nitrile substitution pattern.

    3,6-Dichloro-4-methylpyridazine: Shares the chloro and methyl groups but differs in the ring structure.

Uniqueness

6-Chloro-4-methyl-3-oxo-3,4-dihydropyrazine-2-carbonitrile is unique due to its specific combination of functional groups and the pyrazine ring structure

Properties

CAS No.

106718-85-8

Molecular Formula

C6H4ClN3O

Molecular Weight

169.57 g/mol

IUPAC Name

6-chloro-4-methyl-3-oxopyrazine-2-carbonitrile

InChI

InChI=1S/C6H4ClN3O/c1-10-3-5(7)9-4(2-8)6(10)11/h3H,1H3

InChI Key

DQIDOHQLERSKPV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C(C1=O)C#N)Cl

Origin of Product

United States

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